Tripentadecanoin

Description

Properties

IUPAC Name |

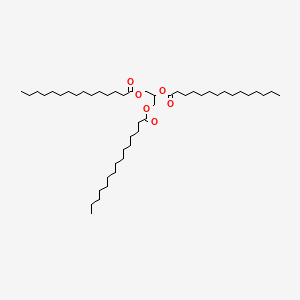

2,3-di(pentadecanoyloxy)propyl pentadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H92O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-46(49)52-43-45(54-48(51)42-39-36-33-30-27-24-21-18-15-12-9-6-3)44-53-47(50)41-38-35-32-29-26-23-20-17-14-11-8-5-2/h45H,4-44H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLJLWABDLPQTHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H92O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20224004 | |

| Record name | Tripentadecanoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20224004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

765.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | TG(15:0/15:0/15:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0042989 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7370-46-9, 30719-27-8 | |

| Record name | Tripentadecanoin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007370469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tripentadecanoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20224004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRIPENTADECANOIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WOD22J9B8C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TG(15:0/15:0/15:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0042989 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

55 °C | |

| Record name | TG(15:0/15:0/15:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0042989 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Tripentadecanoin: A Technical Guide to its Natural Sources, Dietary Intake, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tripentadecanoin, a triglyceride composed of three pentadecanoic acid molecules, is emerging as a molecule of significant interest in the scientific community. This technical guide provides a comprehensive overview of the natural sources of this compound, primarily through its constituent odd-chain fatty acid, pentadecanoic acid (C15:0). It details the dietary intake of this compound and presents a summary of the current understanding of its biological activities and associated signaling pathways. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development, offering a compilation of quantitative data, experimental methodologies, and visual representations of its molecular interactions.

Natural Sources and Dietary Intake of Pentadecanoic Acid (C15:0)

Pentadecanoic acid (C15:0) is an odd-chain saturated fatty acid that is primarily obtained through diet. The major natural sources include dairy products and ruminant meats, with minor contributions from certain fish and plants. This compound, as a triglyceride of C15:0, is found within the fat content of these sources.

Quantitative Analysis of Pentadecanoic Acid in Food Sources

The concentration of pentadecanoic acid varies across different food items. The following table summarizes the available quantitative data.

| Food Category | Food Item | C15:0 Content (mg per 100g) | C15:0 Content (% of total fatty acids) | Reference(s) |

| Dairy | Butter | 820 - 880 | 1.05 - 1.2 | [1][2] |

| Cream (30% fat) | 350 - 450 | - | [2][3] | |

| Cheese (Cheddar) | 322 | - | [3] | |

| Cheese (Cream) | 344 | - | ||

| Cheese (Natural) | 320 - 390 | - | ||

| Milk (2% milkfat) | 20 | - | ||

| Ruminant Meats | Beef (ground, raw) | 78 - 450 | 0.43 | |

| Beef (loin, roasted) | 34 | - | ||

| Lamb | - | 0.5 - 1.5 | ||

| Fish | Fatty Fish (general) | - | 0.2 - 1.0 | |

| Fish Oil | - | up to 1.5 | ||

| Mackerel | ~160 | - | ||

| Pacific Saury | ~160 | - | ||

| Rainbow Trout (farmed, cooked) | 17 | - | ||

| Pink Salmon (cooked) | 15 | - | ||

| Mediterranean Fish Species | - | 0.05 - 2.35 | ||

| Other | Pork Fat (raw) | 43 | - | |

| Dark Chocolate (45-59% cacao) | 33 | - | ||

| Flaxseed Oil | 27 | - | ||

| Coconut Oil | 15 | - |

Dietary Intake

Studies on dietary intake of pentadecanoic acid suggest that consumption is closely linked to the intake of full-fat dairy products. One study noted that an average daily intake in a population of women was 220 ± 100 mg. Another clinical trial used a habitual dietary intake of over 250 mg/day as an exclusion criterion.

Experimental Protocols for Analysis

The quantification of this compound and its constituent pentadecanoic acid in biological and food matrices requires specific analytical procedures. These typically involve lipid extraction, followed by chromatographic separation and detection.

Lipid Extraction

The initial step in the analysis is the extraction of lipids from the sample matrix. Several methods are commonly employed:

-

Folch Method: This is a widely used liquid-liquid extraction method that utilizes a chloroform:methanol (2:1, v/v) solvent system to extract lipids from a homogenized sample. The addition of a salt solution (e.g., 0.9% NaCl) facilitates the separation of the lipid-containing chloroform layer from the non-lipid components in the aqueous methanol layer.

-

Bligh and Dyer Method: Similar to the Folch method, this procedure uses a chloroform:methanol:water (1:2:0.8, v/v/v) single-phase system for extraction. The subsequent addition of chloroform and water creates a two-phase system, with lipids partitioning into the lower chloroform layer.

-

Soxhlet Extraction: This is a semi-continuous solvent extraction method suitable for solid samples. The sample is placed in a thimble and repeatedly washed with a heated solvent (e.g., hexane), which extracts the lipids. The solvent is then evaporated to isolate the lipid fraction.

Analysis of Triglycerides (including this compound)

High-Performance Liquid Chromatography (HPLC) is a suitable technique for the analysis of intact triglycerides.

-

Method: HPLC coupled with an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS).

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of solvents such as acetonitrile and methylene chloride is often employed to separate different triglyceride species based on their hydrophobicity.

-

Detection: ELSD is a universal detector for non-volatile analytes and is well-suited for triglyceride analysis as it does not require the analyte to have a chromophore.

Analysis of Fatty Acid Composition (including Pentadecanoic Acid)

Gas Chromatography (GC) is the standard method for the detailed analysis of fatty acid profiles. This requires a derivatization step to convert the fatty acids into more volatile esters.

-

Derivatization to Fatty Acid Methyl Esters (FAMEs):

-

Acid-catalyzed transesterification: The lipid extract is treated with a reagent such as 14% Boron Trifluoride in methanol (BF3-Methanol) and heated to convert the fatty acids in triglycerides and other lipids into their corresponding FAMEs.

-

Base-catalyzed transesterification: A solution of sodium methoxide in methanol can also be used for this purpose.

-

-

Gas Chromatography-Flame Ionization Detection (GC-FID):

-

Column: A polar capillary column, such as a DB-23 or a similar cyanopropyl-substituted column, is typically used for the separation of FAMEs.

-

Carrier Gas: Helium or hydrogen is used as the carrier gas.

-

Temperature Program: A temperature gradient is employed to separate the FAMEs based on their boiling points and polarity. A typical program might start at a lower temperature (e.g., 100°C) and ramp up to a higher temperature (e.g., 240°C).

-

Injector and Detector Temperature: The injector and detector are maintained at high temperatures (e.g., 250°C and 280°C, respectively) to ensure complete volatilization of the FAMEs and prevent condensation.

-

Quantification: The area of each FAME peak is proportional to its concentration, and identification is based on comparison of retention times with known standards.

-

Biological Activity and Signaling Pathways

Recent research has highlighted several biological activities of this compound and pentadecanoic acid, implicating them in various signaling pathways.

Peroxisome Proliferator-Activated Receptor (PPAR) Activation

Pentadecanoic acid has been shown to act as a ligand for and activate all three isoforms of the Peroxisome Proliferator-Activated Receptors (PPARs): PPARα, PPARδ, and PPARγ. PPARs are nuclear receptors that play crucial roles in the regulation of lipid and glucose metabolism, as well as inflammation. Activation of these receptors by C15:0 can lead to the transcriptional regulation of target genes involved in these processes.

References

Tripentadecanoin as a Biomarker for Dairy Consumption: A Technical Guide

Introduction

Objective and reliable assessment of dietary intake is a significant challenge in nutritional epidemiology. Self-reported dietary data is often subject to recall bias and measurement error. To overcome these limitations, nutritional biomarkers have emerged as crucial tools for providing more accurate estimations of dietary exposure. Tripentadecanoin, a triglyceride composed of three pentadecanoic acid (C15:0) molecules, and its constituent fatty acid, C15:0, have been identified as promising biomarkers for the consumption of dairy fat. This technical guide provides an in-depth overview of the core principles, quantitative evidence, experimental protocols, and metabolic pathways related to the use of this compound and pentadecanoic acid as biomarkers for dairy intake, intended for researchers, scientists, and professionals in drug development.

Biochemical Basis and Rationale

Pentadecanoic acid (C15:0) is an odd-chain saturated fatty acid found in significant amounts in the fat from ruminant animals, with dairy products being the primary dietary source for humans.[1] this compound is the storage form of this fatty acid in dairy fat. Upon consumption, this compound is hydrolyzed, and pentadecanoic acid is absorbed and incorporated into various lipid fractions in the blood, including plasma phospholipids, cholesterol esters, and triglycerides.[1][2] Because endogenous synthesis of C15:0 in humans is considered minimal, its concentration in circulation is thought to directly reflect dietary intake from dairy products.[3] This direct link forms the basis for its use as a dietary biomarker.

However, it is important to note that some studies suggest the possibility of endogenous production of odd-chain fatty acids, potentially through α-oxidation.[4] Furthermore, while dairy is the main source, some fish species also contain pentadecanoic acid, which could be a confounding factor in populations with high fish consumption.

Quantitative Evidence for C15:0 as a Dairy Intake Biomarker

Numerous epidemiological studies have investigated the correlation between circulating levels of pentadecanoic acid and self-reported dairy consumption. The strength of this association is typically represented by a correlation coefficient (r). The data consistently show a positive, albeit modest, correlation.

Table 1: Correlation Between Plasma/Serum Pentadecanoic Acid (C15:0) and Dairy Intake

| Study Population/Cohort | Dairy Product Category | Correlation Coefficient (r) | Citation(s) |

| Multi-Ethnic Study of Atherosclerosis (MESA) | Total Dairy Intake | 0.22 | |

| MESA | Regular Cheese | 0.20 | |

| MESA | Low-Fat Dairy | 0.17 | |

| MESA | Whole-Fat Dairy | 0.16 | |

| MESA | Butter | 0.13 | |

| Nurses' Health Study | Total Dairy | 0.29 | |

| Swedish Men (70-year-olds) | Total Milk Fat | 0.46 | |

| Swedish Men (70-year-olds) | Butter Intake | 0.36 | |

| Swedish Men (70-year-olds) | Fat from Milk and Cream | 0.34 | |

| Free-Living Population | Total Fermented Dairy | 0.24 |

Beyond its role as a biomarker, circulating C15:0 has also been associated with various health outcomes, particularly a lower risk of cardiometabolic diseases.

Table 2: Association of Pentadecanoic Acid (C15:0) with Health Outcomes

| Health Outcome | Association Finding | Citation(s) |

| Cardiovascular Disease (CVD) | Each standard deviation increase in C15:0 was associated with a 19% lower risk of CVD. | |

| Coronary Heart Disease (CHD) | Each standard deviation increase in C15:0 was associated with a 26% lower risk of CHD. | |

| Type 2 Diabetes | Higher levels of C15:0 were associated with a decreased risk of incident diabetes. | |

| All-Cause Mortality & CVD | A meta-analysis of 18 studies showed higher levels of C15:0 were associated with lower CVD risk. |

Experimental Protocols

The quantification of pentadecanoic acid from biological matrices like plasma or serum is a multi-step process that requires careful sample handling, extraction, and analysis. The most common analytical technique is gas chromatography (GC) coupled with either flame ionization detection (FID) or mass spectrometry (MS).

General Protocol for C15:0 Quantification in Human Plasma/Serum

This protocol outlines a typical workflow for the analysis of total fatty acids, including C15:0.

1. Sample Collection and Preparation:

-

Collect whole blood in EDTA-containing tubes.

-

Centrifuge to separate plasma and store at -80°C until analysis.

-

Thaw plasma samples at room temperature. For a 100-400 µL plasma aliquot, add a known amount of an internal standard. Heptadecanoic acid (C17:0) or a stable-isotope-labeled C15:0 is commonly used to correct for procedural losses.

2. Lipid Extraction:

-

Perform a total lipid extraction using a solvent mixture, most commonly the Folch method (chloroform:methanol, 2:1, v/v) or the Bligh and Dyer method.

-

Vortex the plasma sample with the solvent mixture to ensure thorough mixing.

-

Centrifuge to separate the organic and aqueous layers.

-

Carefully collect the lower organic layer containing the lipids. Repeat the extraction on the aqueous layer to maximize recovery.

-

Dry the pooled organic extracts under a stream of nitrogen gas.

3. Hydrolysis and Derivatization (Transesterification):

-

To analyze the total fatty acid profile (including those esterified in triglycerides, phospholipids, etc.), the extracted lipids must be hydrolyzed and derivatized.

-

Resuspend the dried lipid extract in a reagent like 1N sodium methoxide in methanol or methanolic HCl. This cleaves the fatty acids from their glycerol backbone and simultaneously converts them into volatile fatty acid methyl esters (FAMEs).

-

Incubate the reaction mixture, for example, at room temperature for 5 minutes or at a higher temperature for a longer duration depending on the reagent used.

-

Stop the reaction by adding an acid, and extract the FAMEs into an organic solvent like hexane.

4. Analysis by Gas Chromatography-Mass Spectrometry (GC-MS):

-

Inject a small volume (e.g., 1 µL) of the hexane extract containing the FAMEs into the GC-MS system.

-

Gas Chromatography: The FAMEs are separated based on their boiling points and polarity on a capillary column (e.g., a DB-225 column). The oven temperature is programmed to ramp up gradually to allow for the sequential elution of different fatty acids.

-

Mass Spectrometry: As the FAMEs elute from the GC column, they are ionized (e.g., by electron ionization). The mass spectrometer then separates and detects the resulting ions based on their mass-to-charge ratio.

-

Quantification: The concentration of C15:0 methyl ester is determined by comparing its peak area to that of the internal standard and referencing a calibration curve constructed from standards of known concentrations.

Visualizations: Workflows and Pathways

Biomarker Validation Workflow

The process of establishing a compound like this compound as a validated biomarker follows a structured workflow, from initial discovery to application in clinical or epidemiological settings.

References

- 1. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease | MDPI [mdpi.com]

- 4. [PDF] A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease | Semantic Scholar [semanticscholar.org]

Tripentadecanoin and its Impact on Gut Microbiota: A Technical Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides an in-depth analysis of tripentadecanoin and its metabolically active form, pentadecanoic acid (C15:0), focusing on its intricate relationship with the gut microbiota and its implications for intestinal health. Pentadecanoic acid, an odd-chain saturated fatty acid, is emerging as a bioactive molecule with significant anti-inflammatory and gut barrier-protective properties. This document consolidates current research on the dual origins of C15:0 from both diet and microbial synthesis, details its molecular mechanisms of action, presents quantitative data from key preclinical models, and outlines detailed experimental protocols. The information is intended to serve as a comprehensive resource for researchers and professionals in the fields of microbiology, gastroenterology, and pharmacology to facilitate further investigation and therapeutic development.

The Biogenesis of Pentadecanoic Acid (C15:0): A Dual-Source Paradigm

Pentadecanoic acid (C15:0) is an odd-chain saturated fatty acid that, unlike its even-chain counterparts, is not readily synthesized by the human body, leading to the proposition that it may be an essential fatty acid.[1][2] Its presence in the body is primarily attributed to two distinct sources: direct dietary consumption and endogenous synthesis by specific members of the gut microbiota.

Dietary Sources

The primary dietary sources of C15:0 are ruminant-derived products, such as dairy and meat, where it is produced by microbial fermentation in the rumen.[3][4][5] Consequently, C15:0 is often utilized as a biomarker for dairy fat consumption. It is also found in smaller concentrations in certain types of fish and seaweeds.

Synthesis by Gut Microbiota

A growing body of evidence indicates that the human gut microbiota can synthesize C15:0, representing a significant non-dietary source. This process typically involves the fermentation of dietary fibers, like inulin, into propionate (a three-carbon short-chain fatty acid), which then serves as a precursor for C15:0 synthesis.

Several commensal bacteria have been identified as potential C15:0 producers, including:

-

Bacteroides acidifaciens : This species possesses the necessary enzymatic machinery (FabF, FabG, FabA, etc.) to synthesize C15:0. A study demonstrated that a synbiotic combination of galactooligosaccharides (GOS) and Limosilactobacillus reuteri could enrich B. acidifaciens, leading to increased C15:0 production and subsequent amelioration of colitis in a murine model.

-

Parabacteroides distasonis : This bacterium can utilize inulin to generate C15:0, an activity shown to be protective against non-alcoholic steatohepatitis (NASH) in mice by restoring gut barrier function.

-

Akkermansia muciniphila : This mucin-degrading bacterium is also a known producer of C15:0. Its metabolite has been shown to enhance the sensitivity of gastric cancer cells to oxaliplatin by modulating glycolysis.

The Role of Diet in Microbial C15:0 Synthesis

Contradictory findings exist regarding the gut microbiota's contribution to circulating C15:0 levels. A study using germ-free mice found no significant difference in circulating odd-chain fatty acids compared to conventional mice, suggesting a minimal role for the microbiota. However, this may be highly dependent on diet composition, as the availability of fermentable fibers is crucial for microbial propionate and subsequent C15:0 production.

Mechanistic Impact of C15:0 on Intestinal Homeostasis

C15:0 exerts its beneficial effects on the host primarily through the attenuation of intestinal inflammation and the enhancement of gut barrier integrity. These functions are orchestrated via modulation of key signaling pathways.

Attenuation of Intestinal Inflammation via NF-κB Inhibition

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of the inflammatory response. In pathological states such as Inflammatory Bowel Disease (IBD), this pathway is often chronically activated, leading to the overexpression of pro-inflammatory cytokines like TNF-α and IL-6.

Multiple studies have demonstrated that C15:0 can suppress intestinal inflammation by directly inhibiting the activation of NF-κB. This inhibition leads to a downstream reduction in the transcription and secretion of pro-inflammatory mediators, thereby alleviating inflammatory damage to the intestinal mucosa.

Enhancement of Gut Barrier Integrity

The intestinal barrier is a critical line of defense, composed of a single layer of epithelial cells sealed by complex protein structures known as tight junctions (TJs). Key proteins like Zonula Occludens-1 (ZO-1) and Occludin are essential for maintaining this barrier. Disruption of these junctions leads to increased intestinal permeability ("leaky gut"), allowing harmful luminal contents like lipopolysaccharide (LPS) to enter circulation and trigger systemic inflammation.

C15:0 has been shown to directly enhance gut barrier function. Mechanistically, it promotes the expression and proper localization of tight junction proteins. By strengthening these intercellular seals, C15:0 reduces paracellular permeability, prevents endotoxemia, and protects against the inflammatory cascade that follows barrier dysfunction.

Quantitative Data from Preclinical Studies

The therapeutic potential of C15:0 has been quantified in several preclinical models, primarily focusing on IBD. The data highlights dose-dependent efficacy in reducing key markers of intestinal inflammation and permeability.

Table 1: In Vivo Efficacy of C15:0 in Murine IBD Models

| Parameter | Animal Model | C15:0 Dosage | Duration | Key Outcome(s) | p-value | Reference(s) |

|---|---|---|---|---|---|---|

| Ileitis Severity | SAMP1/YitFc Mice (24-week-old) | 52 µ g/mouse/day | 6 weeks | Significant reduction in ileitis severity vs. control. | < 0.0043 | |

| Intestinal Permeability | SAMP1/YitFc Mice (DSS-induced colitis) | 52 µ g/mouse/day | 3 weeks | Significant reduction in FITC-Dextran translocation vs. control. | < 0.0006 | |

| Fecal MPO Activity | SAMP1/YitFc Mice (DSS-induced colitis) | 52 µ g/mouse/day | 3 weeks | Lower fecal myeloperoxidase (MPO) activity vs. control. | - | |

| Body Weight | C57BL/6J Mice (DSS-induced colitis) | 35 mg/kg (oral gavage) | 3 weeks | Maintained body weight during DSS challenge vs. control. | - |

| Colon Histology | C57BL/6J Mice (DSS-induced colitis) | 35 mg/kg (oral gavage) | 3 weeks | Reduced histological damage score vs. control. | - | |

Table 2: Human Dietary Intervention Studies on C15:0 Bioavailability

| Study Type | Intervention | Duration | Key Outcome(s) | Reference(s) |

|---|---|---|---|---|

| Dairy Fat Supplementation | 760 kcal/day from dairy fat | 56 days | Plasma C15:0 levels increased by ~10% from baseline. |

| Controlled Diet | High dairy fat diet (52% increase in C15:0 intake) | - | Plasma C15:0 levels increased by ~22% from baseline. | |

Key Experimental Methodologies

Reproducible and robust experimental models are crucial for evaluating the therapeutic effects of compounds like C15:0. The Dextran Sodium Sulfate (DSS)-induced colitis model is a widely used and validated method for studying intestinal inflammation.

Protocol: DSS-Induced Colitis Model for Evaluating C15:0 Efficacy

This protocol outlines a standard procedure for inducing acute colitis in mice to assess the protective effects of a test compound.

-

1. Animal Model:

-

Strain: SAMP1/YitFc or C57BL/6J mice, 14-24 weeks old.

-

Housing: Mice are individually housed under specific pathogen-free (SPF) conditions to prevent microbiome heterogeneity. Use of non-edible bedding is recommended.

-

-

2. Acclimation and Treatment:

-

Mice are acclimated for at least one week before the start of the experiment.

-

A control group receives a standard diet, while the treatment group receives a diet supplemented with C15:0 (e.g., at 26 or 52 µ g/mouse/day ). The treatment period can be short-term (3 weeks) or long-term (6 weeks) prior to and during DSS administration.

-

-

3. Induction of Colitis:

-

Acute colitis is induced by administering 3% (w/v) DSS in the drinking water for 7 consecutive days. Control animals receive regular drinking water.

-

-

4. Monitoring and Endpoint Analysis:

-

Daily Monitoring: Animal body weight, stool consistency, and overall appearance are recorded daily.

-

Intestinal Permeability Assay (In Vivo): Assessed before and after DSS treatment. Mice are orally gavaged with FITC-dextran (fluorescein isothiocyanate-dextran). After a set period (e.g., 4 hours), blood is collected, and plasma fluorescence is measured to quantify the amount of FITC-dextran that has translocated from the gut into the circulation.

-

Fecal Myeloperoxidase (MPO) Assay: Fecal samples are collected weekly to quantify MPO activity, a marker for neutrophil infiltration and inflammation.

-

Terminal Endpoint Analysis (Day 7-8):

-

Colon Length: Mice are euthanized, and the entire colon is excised and measured from the cecum to the rectum. A shorter colon is indicative of more severe inflammation.

-

Histopathology: A section of the distal colon is fixed in formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E). Tissues are scored for inflammation severity, crypt damage, and cellular infiltration.

-

-

Conclusion and Future Directions

The evidence strongly supports the role of pentadecanoic acid (C15:0), the active form of this compound, as a key biomolecule at the interface of diet, microbiota, and host intestinal health. Its dual origin from both diet and microbial synthesis highlights the complex interplay that governs its bioavailability. Mechanistically, C15:0 demonstrates potent anti-inflammatory effects through the inhibition of the NF-κB pathway and enhances gut barrier function by strengthening tight junctions.

For drug development professionals, C15:0 presents a promising therapeutic candidate for inflammatory bowel diseases and other conditions characterized by chronic inflammation and impaired gut barrier function. Future research should focus on:

-

Clinical Trials: Translating the promising results from preclinical models into human clinical trials to validate efficacy and safety.

-

Microbiota Modulation: Investigating the effects of C15:0 supplementation on the composition and function of the human gut microbiome.

-

Synergistic Formulations: Exploring the development of synbiotics that combine C15:0-producing bacteria (e.g., B. acidifaciens) with specific prebiotic fibers to enhance endogenous production for therapeutic benefit.

-

Delivery Mechanisms: Optimizing delivery systems for this compound to ensure targeted release and maximal efficacy in the gastrointestinal tract.

A deeper understanding of these areas will be critical to fully harnessing the therapeutic potential of this compound for improving human health.

References

- 1. mdpi.com [mdpi.com]

- 2. Anti-Inflammatory Effect of Dietary Pentadecanoic Fatty Acid Supplementation on Inflammatory Bowel Disease in SAMP1/YitFc Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gut microbe-derived pentadecanoic acid could represent a novel health-promoter via multiple pathways - Food & Function (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Gut microbe-derived pentadecanoic acid could represent a novel health-promoter via multiple pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Tripentadecanoin in Mitochondrial Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tripentadecanoin, a triglyceride of the odd-chain saturated fatty acid pentadecanoic acid (C15:0), has emerged as a molecule of significant interest in the fields of cellular metabolism and longevity. Mounting evidence suggests that C15:0 is an essential fatty acid with pleiotropic benefits, many of which are rooted in its ability to modulate mitochondrial function.[1][2][3] This technical guide provides an in-depth overview of the mechanisms by which this compound influences mitochondrial bioenergetics, redox status, and key signaling pathways. The information presented herein is intended to support research and development efforts aimed at leveraging the therapeutic potential of this unique lipid.

Core Mechanism of Action: Anaplerosis and Beyond

The primary mechanism through which this compound supports mitochondrial function is by serving as an anaplerotic substrate. Unlike even-chain fatty acids, which are exclusively metabolized to acetyl-CoA, the beta-oxidation of pentadecanoic acid yields both acetyl-CoA and a terminal three-carbon unit, propionyl-CoA.[4][5] Propionyl-CoA is subsequently carboxylated to methylmalonyl-CoA and then isomerized to succinyl-CoA, a key intermediate of the Krebs cycle (also known as the citric acid cycle or TCA cycle). This replenishment of Krebs cycle intermediates, known as anaplerosis, enhances the cycle's capacity and supports oxidative phosphorylation.

Specifically, the increased availability of succinyl-CoA can lead to an accumulation of succinate, which is then oxidized by Complex II (succinate dehydrogenase) of the electron transport chain. This process is particularly beneficial in rescuing mitochondrial function when Complex I is impaired. By providing an alternative entry point for electrons into the electron transport chain, this compound can help maintain the mitochondrial membrane potential and ATP synthesis.

Beyond anaplerosis, pentadecanoic acid has been shown to directly interact with and modulate key signaling pathways that govern mitochondrial biogenesis and metabolism.

Quantitative Effects on Mitochondrial Function

While much of the currently available data is qualitative or presented in graphical form, the following tables summarize the expected quantitative effects of this compound (administered as pentadecanoic acid, C15:0) on key mitochondrial parameters based on published findings. Effective concentrations in in vitro studies typically range from 1.9 to 50 µM.

Table 1: Effects of Pentadecanoic Acid (C15:0) on Mitochondrial Respiration (Oxygen Consumption Rate - OCR)

| Parameter | Treatment Group | Expected Change | Putative Mechanism |

| Basal Respiration | C15:0 | Increase | Enhanced substrate availability (anaplerosis) |

| ATP-Linked Respiration | C15:0 | Increase | Increased Krebs cycle flux and electron transport chain activity |

| Maximal Respiration | C15:0 | Increase | Improved mitochondrial integrity and substrate oxidation capacity |

| Spare Respiratory Capacity | C15:0 | Increase | Enhanced ability to respond to energetic demands |

| Proton Leak | C15:0 | No significant change or slight decrease | Improved mitochondrial coupling |

| Non-Mitochondrial Respiration | C15:0 | No significant change | Specificity for mitochondrial targets |

Table 2: Effects of Pentadecanoic Acid (C15:0) on Other Mitochondrial Parameters

| Parameter | Assay | Treatment Group | Expected Change | Putative Mechanism |

| Mitochondrial Membrane Potential (ΔΨm) | JC-1 Staining | C15:0 | Increase / Stabilization | Maintained proton gradient due to enhanced ETC function |

| Reactive Oxygen Species (ROS) Production | DCFDA Staining | C15:0 | Decrease | Improved electron flow efficiency, reducing electron leakage |

| Cellular ATP Levels | Luminescence Assay | C15:0 | Increase | Enhanced oxidative phosphorylation |

| Succinate Levels | Mass Spectrometry | C15:0 | Increase | Anaplerotic metabolism of propionyl-CoA |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for assessing the impact of this compound on mitochondrial function.

Measurement of Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer

This protocol is adapted from standard Seahorse XF Cell Mito Stress Test procedures.

-

Cell Seeding: Plate cells in a Seahorse XF microplate at a pre-determined optimal density and allow them to adhere overnight.

-

Assay Medium: On the day of the assay, replace the growth medium with a low-buffered Seahorse XF assay medium supplemented with substrates such as glucose, pyruvate, and glutamine. The cells are then incubated in a non-CO2 incubator at 37°C for one hour prior to the assay.

-

Compound Loading: Prepare stock solutions of pentadecanoic acid (C15:0) complexed to bovine serum albumin (BSA). Load the Seahorse XF sensor cartridge with C15:0 or vehicle control, along with mitochondrial inhibitors (oligomycin, FCCP, and a mixture of rotenone and antimycin A) for sequential injection.

-

Assay Protocol:

-

Equilibrate the sensor cartridge in the Seahorse XF Analyzer.

-

Measure the basal oxygen consumption rate (OCR).

-

Inject C15:0 or vehicle and measure the response.

-

Inject oligomycin (ATP synthase inhibitor) to determine ATP-linked respiration.

-

Inject FCCP (a mitochondrial uncoupler) to measure maximal respiration.

-

Inject rotenone (Complex I inhibitor) and antimycin A (Complex III inhibitor) to shut down mitochondrial respiration and determine non-mitochondrial oxygen consumption.

-

-

Data Analysis: Normalize OCR data to cell number or protein concentration. Calculate parameters such as basal respiration, ATP production, maximal respiration, and spare respiratory capacity.

Assessment of Mitochondrial Reactive Oxygen Species (ROS)

This protocol utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).

-

Cell Treatment: Culture cells to a suitable confluency and treat with various concentrations of C15:0 or vehicle control for a predetermined duration.

-

Staining: Remove the treatment medium, wash the cells with phosphate-buffered saline (PBS), and incubate with H2DCFDA (typically 5-10 µM in PBS) for 30-60 minutes at 37°C in the dark.

-

Measurement: After incubation, wash the cells again with PBS to remove excess probe. Measure the fluorescence intensity using a fluorescence microplate reader, flow cytometer, or fluorescence microscope with excitation at ~488 nm and emission at ~525 nm.

-

Controls: Include a positive control (e.g., treatment with hydrogen peroxide or another known ROS inducer) and a negative control (untreated cells).

-

Data Analysis: Quantify the fluorescence intensity and express it as a percentage of the control to determine the relative change in ROS levels.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

This protocol uses the ratiometric fluorescent dye JC-1.

-

Cell Preparation: Plate and treat cells with C15:0 as described for the ROS assay.

-

Staining: After treatment, incubate the cells with the JC-1 dye (typically 1-5 µg/mL) in culture medium for 15-30 minutes at 37°C.

-

Imaging and Quantification:

-

Fluorescence Microscopy: Visualize the cells using a fluorescence microscope. Healthy cells with a high mitochondrial membrane potential will exhibit red fluorescent J-aggregates within the mitochondria. Apoptotic or depolarized cells will show green fluorescent JC-1 monomers throughout the cytoplasm.

-

Flow Cytometry/Plate Reader: Measure the fluorescence intensity in both the green (~529 nm) and red (~590 nm) channels.

-

-

Data Analysis: Calculate the ratio of red to green fluorescence intensity. An increase in this ratio indicates a higher mitochondrial membrane potential, while a decrease suggests depolarization.

Signaling Pathways and Logical Relationships

This compound, through its active form C15:0, modulates several key signaling pathways that are intricately linked to mitochondrial function and cellular metabolism.

Metabolism of this compound and Anaplerosis

The metabolism of this compound is central to its effects on mitochondria. The following diagram illustrates the beta-oxidation of pentadecanoic acid and its entry into the Krebs cycle.

Key Signaling Pathways Modulated by C15:0

Pentadecanoic acid has been identified as an agonist for PPARα/δ and an activator of AMPK, while also acting as an inhibitor of the mTOR pathway. These pathways converge to regulate mitochondrial biogenesis, fatty acid oxidation, and overall metabolic homeostasis.

Experimental Workflow for Assessing C15:0 Effects

The following diagram outlines a logical workflow for a comprehensive in vitro assessment of this compound's effects on mitochondrial function.

Conclusion

This compound, through its metabolically active form pentadecanoic acid, represents a promising therapeutic and research tool for modulating mitochondrial function. Its unique anaplerotic properties, coupled with its ability to activate pro-metabolic signaling pathways like AMPK and PPARα/δ while inhibiting the anabolic mTOR pathway, position it as a multifaceted regulator of cellular energy homeostasis. The expected outcomes of this compound treatment include enhanced mitochondrial respiration, reduced oxidative stress, and improved cellular stability. The experimental protocols and workflows outlined in this guide provide a robust framework for further elucidating the precise mechanisms and quantitative effects of this intriguing odd-chain fatty acid, paving the way for its potential application in addressing age-related and metabolic diseases. Further research, particularly studies providing detailed quantitative data on mitochondrial parameters, will be crucial in fully realizing the therapeutic potential of this compound.

References

Methodological & Application

Application Note: Quantification of Tripentadecanoin in Plasma Samples Using Gas Chromatography-Mass Spectrometry (GC-MS)

Audience: Researchers, scientists, and drug development professionals.

Introduction Tripentadecanoin is a triglyceride derived from three molecules of pentadecanoic acid (C15:0), a saturated fatty acid. Pentadecanoic acid and its parent triglycerides are gaining attention in the scientific community as potential biomarkers for the intake of dairy fat.[1][2][3] Accurate and robust quantification of this compound in biological matrices such as plasma is crucial for nutritional studies, disease biomarker discovery, and understanding lipid metabolism. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of triglycerides, offering high sensitivity and specificity.[4][5]

This application note provides a detailed protocol for the extraction, derivatization, and quantification of this compound in human plasma samples. The method involves a lipid extraction followed by transesterification to convert the triglyceride into its more volatile fatty acid methyl ester (FAME) constituents for analysis by GC-MS.

Principle The quantification of this compound is achieved by first extracting total lipids from the plasma sample using a liquid-liquid extraction method. The extracted triglycerides are then converted to fatty acid methyl esters (FAMEs) through a process called transesterification. This derivatization step increases the volatility of the fatty acids, making them suitable for GC analysis.

The resulting pentadecanoic acid methyl ester (C15:0-ME) is separated from other FAMEs on a GC capillary column and subsequently detected by a mass spectrometer. Quantification is performed using an internal standard (e.g., triheptadecanoin or a stable isotope-labeled standard) that is added at the beginning of the sample preparation process to correct for variations in extraction efficiency and instrument response.

Experimental Protocols

1. Materials and Reagents

-

Solvents: Methanol (HPLC grade), Chloroform (HPLC grade), n-Hexane (GC grade), Iso-octane (GC grade)

-

Reagents: Sodium chloride (NaCl), Anhydrous sodium sulfate (Na₂SO₄), Boron trifluoride (BF₃) in methanol (14%), Methoxyamine hydrochloride, N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS

-

Standards: this compound (analytical standard), Triheptadecanoin (internal standard, IS)

-

Labware: Glass centrifuge tubes with PTFE-lined caps, Pasteur pipettes, autosampler vials with inserts, nitrogen evaporator, heating block.

2. Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and triheptadecanoin (IS) in chloroform to prepare individual stock solutions.

-

Working Standard Solutions: Serially dilute the this compound primary stock with chloroform to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

-

Internal Standard Spiking Solution (10 µg/mL): Dilute the triheptadecanoin primary stock solution with chloroform.

3. Sample Preparation: Lipid Extraction and Transesterification

-

Sample Collection: Collect whole blood in EDTA-containing tubes. Separate plasma by centrifugation at 1,500 x g for 15 minutes at 4°C. Store plasma at -80°C until analysis.

-

Lipid Extraction:

-

Pipette 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a glass centrifuge tube.

-

Add 50 µL of the 10 µg/mL internal standard solution (triheptadecanoin) to each tube (except for the blank).

-

Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.

-

Vortex vigorously for 2 minutes.

-

Add 0.5 mL of 0.9% NaCl solution and vortex for another minute.

-

Centrifuge at 2,000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower organic layer (chloroform) using a Pasteur pipette and transfer it to a new clean glass tube.

-

-

Transesterification to FAMEs:

-

Evaporate the chloroform extract to dryness under a gentle stream of nitrogen.

-

Add 1 mL of 14% BF₃ in methanol to the dried extract.

-

Seal the tube tightly and heat at 100°C for 30 minutes.

-

Cool the tube to room temperature.

-

Add 1 mL of n-hexane and 1 mL of saturated NaCl solution.

-

Vortex for 1 minute and centrifuge at 1,000 x g for 5 minutes.

-

Carefully transfer the upper hexane layer containing the FAMEs to a new tube containing a small amount of anhydrous sodium sulfate to remove residual water.

-

Transfer the final extract to a GC-MS autosampler vial.

-

GC-MS Instrumental Analysis

The following table summarizes the recommended starting parameters for the GC-MS analysis. These may need to be optimized for your specific instrument and column.

| Parameter | Setting |

| Gas Chromatograph | Agilent 8890 GC or equivalent |

| Column | Zebron ZB-5HT Inferno (30 m x 0.25 mm, 0.25 µm) or similar |

| Injector | Split/Splitless |

| Injector Temperature | 340°C |

| Injection Mode | Splitless (1 µL injection volume) |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Oven Program | Initial 150°C, hold 1 min; ramp 15°C/min to 360°C, hold 10 min |

| Mass Spectrometer | Agilent 5977B MSD or equivalent |

| MS Transfer Line | 360°C |

| Ion Source Temp. | 230°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Ions to Monitor | C15:0-ME (m/z 270, 74, 87), C17:0-ME (IS) (m/z 298, 74, 87) |

Data Presentation and Results

Calibration and Linearity The method should be calibrated using a series of standards prepared in a blank matrix. The ratio of the peak area of the analyte (pentadecanoic acid methyl ester) to the internal standard is plotted against the concentration.

| Concentration (µg/mL) | Analyte/IS Peak Area Ratio (Example) |

| 1.0 | 0.052 |

| 5.0 | 0.248 |

| 10.0 | 0.510 |

| 25.0 | 1.255 |

| 50.0 | 2.495 |

| 100.0 | 5.012 |

A linear regression analysis should yield a correlation coefficient (r²) of >0.995.

Method Validation Summary The performance of the assay should be validated to ensure reliability. The following table provides typical acceptance criteria.

| Parameter | Result (Example) | Acceptance Criteria |

| Linearity (r²) | 0.998 | > 0.995 |

| Limit of Detection (LOD) | 0.2 µg/mL | - |

| Limit of Quantification (LOQ) | 0.7 µg/mL | S/N > 10 |

| Intra-day Precision (%CV) | < 8% | < 15% |

| Inter-day Precision (%CV) | < 11% | < 15% |

| Accuracy (% Recovery) | 92% - 107% | 85% - 115% |

Visualizations

Caption: Workflow for this compound analysis in plasma.

Caption: Biological relevance of this compound and C15:0.

This application note outlines a robust and reliable GC-MS method for the quantification of this compound in plasma samples. The protocol involves a straightforward liquid-liquid extraction followed by a well-established transesterification procedure to form fatty acid methyl esters. The use of an internal standard ensures high accuracy and precision, making this method suitable for clinical research, nutritional science, and other applications where the measurement of this specific triglyceride is of interest. The described method can be readily implemented in laboratories equipped with standard GC-MS instrumentation.

References

- 1. Pentadecanoic acid in serum as a marker for intake of milk fat: relations between intake of milk fat and metabolic risk factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Is Plasma Pentadecanoic Acid a Reasonable Biomarker of Dairy Consumption? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pentadecanoic and Heptadecanoic Acids: Multifaceted Odd-Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. shimadzu.com [shimadzu.com]

- 5. Quantitation of total fatty acids in plasma and serum by GC-NCI-MS - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Tripentadecanoin in Tissues by HPLC-CAD

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tripentadecanoin (TPD), a triglyceride containing three pentadecanoic acid (C15:0) chains, is an odd-chain saturated fatty acid found in various biological tissues. Its presence and concentration are of growing interest in metabolic research and drug development due to its potential roles in cellular signaling and as a biomarker for dietary intake and certain disease states. High-Performance Liquid Chromatography (HPLC) coupled with a Charged Aerosol Detector (CAD) offers a robust and sensitive method for the quantification of TPD in complex biological matrices. The CAD is a mass-based detector that provides a nearly uniform response for non-volatile analytes, making it well-suited for the analysis of lipids like triglycerides, which lack a UV chromophore.[1][2][3]

This application note provides a detailed protocol for the extraction and quantitative analysis of this compound from tissue samples using HPLC-CAD.

Experimental Protocols

Tissue Sample Preparation and Lipid Extraction (Modified Folch Method)

This protocol describes the extraction of total lipids from a tissue sample, such as liver or muscle, using a modified Folch method.[4][5]

Materials:

-

Tissue sample (e.g., liver, muscle), stored at -80°C

-

Chloroform (HPLC grade)

-

Methanol (HPLC grade)

-

0.9% NaCl solution (w/v) in ultrapure water

-

Homogenizer (e.g., rotor-stator or bead beater)

-

Centrifuge

-

Glass centrifuge tubes with PTFE-lined caps

-

Nitrogen gas evaporator

-

Vortex mixer

Procedure:

-

Weigh approximately 100 mg of frozen tissue and place it in a glass centrifuge tube.

-

Add 2 mL of a 2:1 (v/v) chloroform:methanol solution to the tissue.

-

Homogenize the tissue in the solvent mixture until a uniform suspension is achieved. For efficient extraction, sonication can be applied.

-

Agitate the homogenate on an orbital shaker for 20 minutes at room temperature.

-

Add 0.4 mL of 0.9% NaCl solution to the homogenate to induce phase separation.

-

Vortex the mixture for 1 minute and then centrifuge at 2,000 x g for 10 minutes to separate the layers.

-

Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube.

-

Dry the extracted lipid solution under a gentle stream of nitrogen gas at room temperature.

-

Reconstitute the dried lipid extract in 1 mL of isopropanol or a suitable injection solvent for HPLC analysis.

HPLC-CAD Analysis

Instrumentation and Conditions:

| Parameter | Setting |

| HPLC System | A standard HPLC system with a binary pump, autosampler, and column oven. |

| Detector | Charged Aerosol Detector (CAD) |

| Column | C18 Reversed-Phase Column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) |

| Mobile Phase A | Acetonitrile |

| Mobile Phase B | Isopropanol |

| Gradient Program | Time (min) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| CAD Nebulizer | Nitrogen gas |

| CAD Evaporation Temperature | 35°C |

Data Presentation

The following table summarizes the expected quantitative performance of the HPLC-CAD method for this compound analysis. This data is representative and may vary depending on the specific instrumentation and experimental conditions.

| Parameter | Expected Value |

| Linear Range | 10 - 1000 ng on-column |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | ~5 ng on-column |

| Limit of Quantification (LOQ) | ~10 ng on-column |

| Precision (%RSD) | < 5% |

| Recovery | 85 - 110% |

Visualizations

Experimental Workflow

De Novo Triacylglycerol Biosynthesis Pathway

Discussion

The presented protocol provides a reliable framework for the quantification of this compound in tissue samples. The modified Folch method is a well-established procedure for total lipid extraction, offering good recovery for a wide range of lipids, including triglycerides. The use of a C18 reversed-phase column in HPLC allows for the separation of triglycerides based on their hydrophobicity, which is influenced by the length and degree of unsaturation of their fatty acid chains. The gradient elution program is designed to effectively separate this compound from other triglycerides that may be present in the tissue extract.

The Charged Aerosol Detector is particularly advantageous for this application due to its ability to detect non-volatile compounds with high sensitivity and a wide dynamic range, independent of their chromophoric properties. This is crucial for the accurate quantification of this compound, as it does not possess a UV-absorbing moiety.

The de novo triacylglycerol biosynthesis pathway illustrates the enzymatic steps leading to the formation of triglycerides. Pentadecanoyl-CoA, derived from the metabolism of pentadecanoic acid, is incorporated into the glycerol backbone through the action of acyltransferases to form this compound. Understanding this pathway is essential for interpreting the biological significance of this compound levels in tissues.

Conclusion

This application note details a comprehensive methodology for the analysis of this compound in biological tissues using HPLC-CAD. The provided protocols for sample preparation and chromatographic analysis, along with the expected quantitative performance, offer a solid foundation for researchers and scientists in the fields of metabolic research and drug development to accurately quantify this important odd-chain triglyceride.

References

Application Notes and Protocols for the Use of Tripentadecanoin as an Internal Standard in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of lipidomics, accurate quantification of lipid species is crucial for understanding biological processes, identifying disease biomarkers, and developing novel therapeutics. Mass spectrometry (MS) has become the primary analytical tool for lipid analysis due to its high sensitivity and specificity. However, the multi-step workflow of sample preparation, extraction, and analysis can introduce variability, necessitating the use of an internal standard (IS) to ensure data accuracy and reproducibility.[1]

An ideal internal standard should mimic the chemical and physical properties of the analyte of interest, be absent in the sample matrix, and be clearly distinguishable by the analytical instrument.[2] For the quantification of triacylglycerols (TGs), odd-chain triglycerides are excellent internal standards as they are not naturally abundant in most biological systems.[3] Tripentadecanoin (TG 15:0/15:0/15:0), a triglyceride containing three 15-carbon fatty acid chains, is a commonly used internal standard for the accurate quantification of various triglyceride species in complex biological samples.

These application notes provide a comprehensive guide to using this compound as an internal standard in mass spectrometry-based lipidomics, complete with detailed protocols and data presentation guidelines.

Physicochemical Properties of this compound

A thorough understanding of the internal standard's properties is essential for its effective use.

| Property | Value | Source |

| Molecular Formula | C48H92O6 | PubChem |

| Molecular Weight | 765.2 g/mol | PubChem |

| Monoisotopic Mass | 764.68939065 Da | PubChem |

| Physical Description | Solid | HMDB |

| Melting Point | 55 °C | HMDB |

| LogP | 17.59 (Extrapolated) | HMDB |

Experimental Workflow for Triglyceride Quantification

The following diagram illustrates the general workflow for the quantification of triglycerides using this compound as an internal standard.

Detailed Experimental Protocols

Protocol 1: Preparation of this compound Internal Standard Stock Solution

-

Materials :

-

This compound (high purity)

-

Chloroform/Methanol (2:1, v/v), HPLC grade

-

Amber glass vial with PTFE-lined cap

-

Analytical balance

-

-

Procedure :

-

Accurately weigh a precise amount of this compound (e.g., 10 mg) using an analytical balance.

-

Transfer the weighed this compound to a clean amber glass vial.

-

Add the appropriate volume of chloroform/methanol (2:1, v/v) to achieve a final concentration of 1 mg/mL.

-

Vortex thoroughly until the this compound is completely dissolved.

-

Store the stock solution at -20°C.

-

Protocol 2: Lipid Extraction from Plasma using a Modified Folch Method

-

Materials :

-

Plasma sample

-

This compound internal standard working solution (e.g., 10 µg/mL in chloroform/methanol 2:1)

-

Chloroform, HPLC grade

-

Methanol, HPLC grade

-

0.9% NaCl solution

-

Glass centrifuge tubes with PTFE-lined caps

-

Nitrogen gas evaporator

-

-

Procedure :

-

Thaw frozen plasma samples on ice.

-

To a glass centrifuge tube, add 50 µL of the plasma sample.

-

Add a known amount of the this compound internal standard working solution (e.g., 20 µL of 10 µg/mL solution).

-

Add 2 mL of chloroform/methanol (2:1, v/v) to the tube.

-

Vortex vigorously for 2 minutes.

-

Add 400 µL of 0.9% NaCl solution to induce phase separation.

-

Vortex for 1 minute and centrifuge at 2,000 x g for 10 minutes at 4°C.

-

Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a new clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

-

Reconstitute the dried lipid extract in an appropriate volume of injection solvent (e.g., 100 µL of Acetonitrile/Isopropanol 1:1, v/v) for LC-MS analysis.

-

Mass Spectrometry Parameters

For the quantification of triglycerides, Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer is a common and highly sensitive approach.[4]

Logical Relationship of MRM Parameter Optimization

The following diagram illustrates the logical steps in optimizing MRM parameters for a given analyte.

Typical MRM Transitions for this compound

Triglycerides are often detected as their ammonium adducts ([M+NH4]+) in positive ion mode. Fragmentation via collision-induced dissociation (CID) typically results in the neutral loss of a fatty acid chain.

| Precursor Ion (m/z) | Product Ion (m/z) | Description |

| 782.7 | 523.5 | [M+NH4]+ -> [M+NH4 - C15H30O2]+ |

Note: The exact m/z values may vary slightly depending on the instrument calibration.

Data Presentation and Quantification

Construction of a Calibration Curve

To perform absolute quantification, a calibration curve must be constructed.

-

Prepare a series of calibration standards with known concentrations of a representative triglyceride analyte (or a mixture of analytes).

-

Spike each calibration standard with a constant concentration of the this compound internal standard.

-

Analyze the calibration standards by LC-MS/MS.

-

For each standard, calculate the peak area ratio of the analyte to the internal standard.

-

Plot the peak area ratio (y-axis) against the analyte concentration (x-axis).

-

Perform a linear regression to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).

Quantification of Triglycerides in Samples

-

Analyze the prepared biological samples by LC-MS/MS.

-

Integrate the peak areas for the triglyceride analytes and the this compound internal standard.

-

Calculate the peak area ratio of each analyte to the internal standard.

-

Determine the concentration of each analyte in the sample by interpolating from the calibration curve using the calculated peak area ratio.

Sample Quantitative Data

The following table provides an example of data that would be generated for a calibration curve.

| Analyte Conc. (µg/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |

| 0.1 | 15,234 | 1,510,876 | 0.0101 |

| 0.5 | 76,170 | 1,525,432 | 0.0499 |

| 1.0 | 153,987 | 1,530,112 | 0.1006 |

| 5.0 | 755,432 | 1,505,678 | 0.5017 |

| 10.0 | 1,520,987 | 1,515,432 | 1.0037 |

| 25.0 | 3,789,543 | 1,512,345 | 2.5058 |

| 50.0 | 7,601,234 | 1,520,765 | 4.9983 |

Conclusion

This compound serves as a robust and reliable internal standard for the quantification of triglycerides in complex biological matrices by mass spectrometry. Its properties as an odd-chain triglyceride make it an ideal choice due to its low natural abundance. By following the detailed protocols outlined in these application notes, researchers, scientists, and drug development professionals can achieve accurate and reproducible quantification of triglycerides, leading to high-quality data for their studies. The proper implementation of an internal standard like this compound is a critical step in ensuring the validity of lipidomics data and advancing our understanding of the roles of lipids in health and disease.

References

Application Notes and Protocols: Extraction of Tripentadecanoin from Cell Cultures

Introduction

Tripentadecanoin, a triglyceride containing three 15-carbon odd-chain fatty acids (pentadecanoic acid), is a valuable tool in metabolic research. Its presence in biological systems is often the result of exogenous administration, making it a useful tracer for studying lipid metabolism, transport, and storage. Accurate quantification of this compound in cell cultures requires an efficient and reproducible lipid extraction protocol. This document provides a detailed methodology for the extraction of this compound from cultured cells, intended for researchers, scientists, and drug development professionals. The presented protocol is a modification of the widely adopted Bligh & Dyer method, optimized for the recovery of neutral lipids like triglycerides from cellular matrices.[1][2][3][4][5]

Principle of the Method

The protocol employs a biphasic solvent system of chloroform and methanol to disrupt cellular membranes and extract lipids. The initial extraction is performed with a monophasic mixture of chloroform, methanol, and the aqueous cell sample, ensuring thorough interaction with cellular components. Subsequent addition of chloroform and water induces phase separation, partitioning the non-polar lipids, including this compound, into the lower chloroform phase, while polar molecules remain in the upper aqueous-methanolic phase.

Materials and Reagents

-

Cell Culture: Adherent or suspension cells cultured under desired experimental conditions.

-

Phosphate-Buffered Saline (PBS): Cold (4°C).

-

Methanol (MeOH): HPLC grade.

-

Chloroform (CHCl₃): HPLC grade.

-

Deionized Water: MS-grade or equivalent.

-

Internal Standard (Optional): A structurally similar lipid not present in the sample (e.g., triheptadecanoin) for quantitative analysis.

-

Glass centrifuge tubes with PTFE-lined caps: To prevent contamination from plasticizers.

-

Glass Pasteur pipettes.

-

Vortex mixer.

-

Centrifuge.

-

Nitrogen gas stream or vacuum evaporator (e.g., SpeedVac).

Experimental Protocol

This protocol is optimized for a cell pellet obtained from a 10 cm culture dish (approximately 1 x 10⁷ cells). Volumes should be scaled proportionally for different sample sizes.

1. Cell Harvesting and Washing:

-

For adherent cells: Aspirate the culture medium. Wash the cells twice with ice-cold PBS. Scrape the cells in 1 mL of cold PBS and transfer the cell suspension to a glass centrifuge tube.

-

For suspension cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Discard the supernatant and wash the cell pellet twice with ice-cold PBS.

2. Cell Lysis and Initial Extraction:

-

Centrifuge the cell suspension at 1935 x g for 5 minutes to pellet the cells.

-

Discard the supernatant.

-

To the cell pellet, add 3.75 mL of a 1:2 (v/v) chloroform:methanol mixture.

-

Vortex vigorously for 1 minute to ensure complete lysis and formation of a single-phase solution.

3. Induction of Phase Separation:

-

Add 1.25 mL of chloroform to the mixture and vortex for 30 seconds.

-

Add 1.25 mL of deionized water and vortex for another 30 seconds.

4. Centrifugation and Phase Separation:

-

Centrifuge the mixture at 1000 x g for 10 minutes at room temperature to achieve clear phase separation.

-

Three layers will be visible: a lower organic phase (chloroform) containing the lipids, an upper aqueous phase (methanol and water), and a protein disk at the interface.

5. Collection of the Lipid-Containing Phase:

-

Carefully aspirate and discard the upper aqueous phase using a glass Pasteur pipette.

-

Using a clean glass Pasteur pipette, transfer the lower chloroform phase to a new, clean glass tube, being careful not to disturb the protein interface.

6. Drying and Storage:

-

Evaporate the chloroform from the collected lipid extract under a gentle stream of nitrogen or using a vacuum evaporator.

-

The dried lipid extract can be stored at -80°C under an inert gas like argon until further analysis.

Quantitative Data Summary

The following table provides a summary of the recommended volumes and centrifugation parameters for the extraction protocol.

| Parameter | Value |

| Sample Size (Cell Pellet) | ~ 1 x 10⁷ cells |

| Initial Lysis/Extraction Solvent | 3.75 mL (1:2 v/v Chloroform:Methanol) |

| Chloroform Addition | 1.25 mL |

| Water Addition | 1.25 mL |

| Phase Separation Centrifugation Speed | 1000 x g |

| Phase Separation Centrifugation Time | 10 minutes |

| Final Organic Phase Volume (approx.) | ~2.5 mL |

Experimental Workflow Diagram

Caption: Workflow for the extraction of this compound from cell cultures.

Downstream Analysis

The extracted and dried lipid sample containing this compound is now ready for downstream analysis. Common analytical techniques for the quantification of specific lipids include:

-

High-Performance Liquid Chromatography (HPLC): Coupled with detectors such as an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector for quantification.

-

Mass Spectrometry (MS): Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization offer high sensitivity and specificity for identifying and quantifying this compound.

For accurate quantification, it is recommended to use an internal standard, such as a commercially available triglyceride with a different odd-chain fatty acid that is not present in the sample. The internal standard should be added at the beginning of the extraction process to account for any sample loss during the procedure.

Troubleshooting

-

Poor Phase Separation: If the phases do not separate cleanly, centrifugation time or speed can be slightly increased. Ensure accurate solvent ratios were used.

-

Contamination: Use high-purity solvents and glass tubes to avoid contamination from plastics or other residues.

-

Low Yield: Ensure complete cell lysis by vigorous vortexing. For difficult to lyse cells, sonication can be considered as an alternative to homogenization. Ensure the entire lower phase is collected without aspirating the protein interface. A second extraction of the aqueous phase can be performed to maximize recovery.

References

- 1. biochem.wustl.edu [biochem.wustl.edu]

- 2. “Bligh and Dyer” and Folch Methods for Solid–Liquid–Liquid Extraction of Lipids from Microorganisms. Comprehension of Solvatation Mechanisms and towards Substitution with Alternative Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chromatographytoday.com [chromatographytoday.com]

- 4. 4.4. Lipid Extraction [bio-protocol.org]

- 5. researchgate.net [researchgate.net]

Application Note: Quantitative Analysis of Tripentadecanoin in Biological Matrices using LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of tripentadecanoin. This compound, a triglyceride containing three pentadecanoic acid chains, is of increasing interest in metabolic research. The described method utilizes a simple protein precipitation for sample preparation, followed by reversed-phase chromatographic separation and detection by tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode. This protocol provides the necessary parameters for researchers, scientists, and drug development professionals to accurately quantify this compound in plasma and serum samples.

Introduction

Triglycerides are the primary form of energy storage in animals.[1] The analysis of specific triglyceride species, such as this compound (C48H92O6), can provide valuable insights into lipid metabolism and its association with various physiological and pathological states. Traditional methods for triglyceride analysis often measure the total triglyceride content, lacking the specificity to distinguish between different molecular species.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity, making it the technology of choice for the detailed analysis of complex lipids.[2] This method allows for the precise quantification of individual triglyceride molecules, including this compound.

This application note provides a comprehensive protocol for the extraction and quantification of this compound from biological matrices. The method is based on the well-established principles of triglyceride analysis by LC-MS/MS, where ammonium adducts of the triglyceride are used as precursor ions, and the neutral loss of a fatty acid is monitored as the product ion.[1][3]

Experimental Workflow

Caption: Experimental workflow for this compound analysis.

Experimental Protocols

Sample Preparation

A protein precipitation method is employed for the extraction of this compound from plasma or serum samples.

Reagents:

-

Isopropanol (LC-MS grade)

-

Internal Standard (IS): d5-Tripalmitin or other suitable stable isotope-labeled triglyceride.

Procedure:

-

Allow plasma/serum samples to thaw on ice.

-

To 50 µL of plasma/serum in a microcentrifuge tube, add 200 µL of cold isopropanol containing the internal standard.

-

Vortex the mixture vigorously for 30 seconds to ensure thorough protein precipitation.

-

Incubate the samples at 4°C for 10 minutes.

-

Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Instrumentation:

-

A high-performance liquid chromatography (UHPLC) system.

Chromatographic Conditions:

| Parameter | Value |

| Column | C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 10 mM Ammonium Acetate in Water:Acetonitrile (40:60, v/v) with 0.1% Formic Acid |

| Mobile Phase B | 10 mM Ammonium Acetate in Acetonitrile:Isopropanol (10:90, v/v) with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 55°C |

| Injection Volume | 5 µL |

| Gradient | Time (min) |

| 0.0 | |

| 2.0 | |

| 12.0 | |

| 15.0 | |

| 15.1 | |

| 20.0 |

Mass Spectrometry

Instrumentation:

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Mass Spectrometry Conditions:

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |

MRM Parameters

The quantification of this compound is achieved using Multiple Reaction Monitoring (MRM). The ammonium adduct [M+NH4]+ is selected as the precursor ion. The most abundant product ion corresponds to the neutral loss of one pentadecanoic acid molecule and ammonia.

This compound (C15:0/C15:0/C15:0):

-

Molecular Formula: C48H92O6

-

Molecular Weight: 765.25 g/mol

-

Precursor Ion ([M+NH4]+): m/z 782.7

-

Product Ion (Neutral Loss of C15H30O2 + NH3): m/z 523.5

MRM Transition Table:

| Compound Name | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |

| This compound | 782.7 | 523.5 | 50 | 40 | 35 |

| Internal Standard | User-defined | User-defined | 50 | User-defined | User-defined |

Data Presentation

The quantitative data should be summarized in a clear and structured table for easy comparison. The following is an example of how to present the results.

Table 1: Quantitative Results for this compound in Plasma Samples

| Sample ID | This compound Concentration (µg/mL) | %RSD (n=3) |

| Control 1 | 1.25 | 4.2 |

| Control 2 | 1.31 | 3.8 |

| Treated 1 | 5.67 | 2.9 |

| Treated 2 | 6.02 | 3.1 |

Signaling Pathway Diagram

While this compound is primarily involved in metabolic pathways related to energy storage and fatty acid metabolism, a detailed signaling pathway is beyond the scope of this analytical method development note. However, a logical diagram illustrating the relationship between this compound and its constituent fatty acid is presented below.

Caption: Catabolism of this compound.

Conclusion